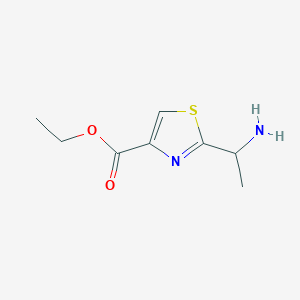

ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHAKLFZRIHNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Executive Summary

This technical guide details the synthetic pathway for Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate , a critical pharmacophore often utilized as a scaffold in the development of peptide mimetics, kinase inhibitors, and antibiotics.

Unlike the common 2-aminothiazole (where the amine is directly attached to the ring), this target features a 1-aminoethyl side chain at the C2 position. This structural distinction dictates that the synthesis must originate from an Alanine precursor rather than simple thiourea.

Key Technical Challenges Addressed:

-

Chiral Integrity: Preserving the stereocenter derived from Alanine during the thionation step.

-

Regioselectivity: Ensuring exclusive formation of the 1,3-thiazole ring system via the Hantzsch protocol.

-

Purification: Efficient removal of phosphorous byproducts generated by Lawesson’s Reagent.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule using the Hantzsch Thiazole Synthesis paradigm. This method relies on the condensation of a thioamide with an

Strategic Disconnection

-

Thiazole Core Formation: The C2-N3 and C4-C5 bonds are formed via the condensation of Component A (Thioamide) and Component B (

-Haloketone). -

Side Chain Origin: The 1-aminoethyl moiety suggests the starting material is Alanine . To prevent self-polymerization and side reactions, the amine must be protected (e.g., tert-butyloxycarbonyl, Boc ).

-

Functional Group Transformation: The thioamide is generated from the corresponding primary amide, which is derived from the protected amino acid.

Retrosynthetic Diagram:

Figure 1: Retrosynthetic disconnection showing the derivation from Alanine and Ethyl Bromopyruvate.

Primary Synthesis Pathway

The synthesis is executed in three distinct stages. This protocol assumes the synthesis of the (S)-enantiomer starting from Boc-L-Alanine , though the chemistry applies equally to the racemic mixture.

Stage 1: Amidation of Boc-Alanine

Objective: Convert the carboxylic acid to a primary amide.

-

Reagents: Boc-L-Alanine, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (

). -

Solvent: THF or DME.

Protocol:

-

Dissolve Boc-L-Alanine (1.0 eq) in anhydrous THF under

atmosphere. Cool to -15°C. -

Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

-

Bubble anhydrous ammonia gas or add a solution of 0.5M

in dioxane (excess) into the reaction mixture. -

Warm to room temperature (RT) and stir for 2 hours.

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, saturated

, and brine. Dry over -

Yield Expectation: >90% (White solid).

Stage 2: Thionation (The Critical Step)

Objective: Convert the amide carbonyl to a thiocarbonyl using Lawesson's Reagent.

-

Reagents: Boc-Alanine Amide, Lawesson's Reagent (LR).

-

Solvent: Anhydrous THF (preferred for chiral retention) or Toluene.

Senior Scientist Insight: Racemization Risk. High temperatures in toluene can racemize the chiral center. Using THF at reflux or RT with longer reaction times preserves optical purity better than toluene reflux.

Protocol:

-

Suspend Boc-Alanine Amide (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Add Lawesson's Reagent (0.6 eq — Note: LR provides 2 sulfur atoms per molecule).

-

Stir at RT for 12 hours. If conversion is slow (monitor by TLC), heat to 50°C.

-

Workup: Concentrate the solvent.

-

Purification (Crucial): LR byproducts are sticky and smelly. Flash chromatography (Hexane/EtOAc) is mandatory here. The thioamide is less polar than the amide.

-

Product: tert-butyl (1-thioxo-1-aminopropan-2-yl)carbamate.

Stage 3: Hantzsch Cyclization

Objective: Form the thiazole ring.

-

Reagents: Boc-Ala-Thioamide

Physicochemical Properties of Ethyl 2-Aminothiazole-4-Carboxylate: A Technical Guide

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a pivotal heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, antimicrobial agents, and synthetic intermediates.[1][2][3][4] Distinguished by its 2-aminothiazole core, this compound offers a unique balance of hydrogen bond donor/acceptor sites and moderate lipophilicity, making it an ideal "fragment" for structure-based drug design (SBDD). This guide provides a rigorous analysis of its physicochemical behavior, structural dynamics, and experimental handling, designed for researchers requiring high-fidelity data for lead optimization.

Molecular Identity & Structural Analysis[1][5]

The compound consists of a five-membered thiazole ring substituted at the C2 position with a primary amine and at the C4 position with an ethyl ester moiety.[1]

Table 1: Molecular Identity Data

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| Common Name | Ethyl 2-aminothiazole-4-carboxylate |

| CAS Registry Number | 5398-36-7 |

| Molecular Formula | |

| Molecular Weight | 172.20 g/mol |

| SMILES | CCOC(=O)c1csc(N)n1 |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N |

Structural Dynamics & Tautomerism

A critical consideration for docking studies is the tautomeric equilibrium of the 2-aminothiazole system. While the amino form is thermodynamically dominant in solution and the solid state due to aromatic stabilization, the imino form can become relevant in specific protein binding pockets or under basic conditions.

Physicochemical Profile

Understanding the solubility and ionization profile is essential for formulation and assay development.

Table 2: Key Physicochemical Constants

| Property | Value | Context/Notes |

| Melting Point | 177–181 °C | Crystalline solid.[5] Sharp range indicates high purity potential. |

| Boiling Point | ~308 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| LogP (Octanol/Water) | 0.90 – 1.20 | Moderately lipophilic; ideal for crossing cell membranes (Rule of 5 compliant). |

| pKa (Conjugate Acid) | 2.60 ± 0.10 | The ring nitrogen (N3) is the site of protonation. The exocyclic amine is weakly basic. |

| Density | ~1.34 g/cm³ | Predicted value.[3] |

| TPSA | 65.21 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |

Solubility & Lipophilicity

-

Water Solubility: Low. The ester and aromatic ring reduce polarity despite the amine.

-

Organic Solvents: Soluble in DMSO (>10 mg/mL), Ethanol (hot), and Ethyl Acetate.

-

Implication: Stock solutions for biological assays should be prepared in DMSO. For synthetic workups, ethyl acetate is the preferred extraction solvent.

Synthesis & Production (Hantzsch Thiazole Synthesis)

The industrial and laboratory standard for producing this scaffold is the Hantzsch Thiazole Synthesis . This method is favored for its atom economy and one-pot efficiency.

Reaction Mechanism

The reaction involves the condensation of Ethyl bromopyruvate (

Synthetic Protocol (Laboratory Scale)

-

Reagents: Dissolve Thiourea (1.1 eq) in Ethanol (anhydrous).

-

Addition: Add Ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Workup: Cool the mixture. Neutralize with aqueous

or -

Purification: Recrystallize from Ethanol/Water or wash with cold water.

Spectral Characterization

Accurate identification requires analysis of NMR and IR signals. The following data represents the characteristic signals observed for high-purity samples.

Table 3: Diagnostic Spectral Data

| Technique | Signal (ppm / cm⁻¹) | Assignment |

| ¹H NMR (DMSO-d₆) | Methyl group ( | |

| Methylene group ( | ||

| Amine protons ( | ||

| Thiazole ring proton (C5-H) | ||

| ¹³C NMR (DMSO-d₆) | Ethyl ester carbons | |

| Thiazole C5 | ||

| Thiazole C4 (ipso to ester) | ||

| Carbonyl carbon ( | ||

| Thiazole C2 (attached to amine) | ||

| FT-IR (KBr) | 3420, 3250 cm⁻¹ | |

| 1690–1710 cm⁻¹ | ||

| MS (ESI+) | m/z 173.0 [M+H]⁺ | Protonated molecular ion |

Applications in Drug Discovery[1][10][11][12]

Kinase Inhibition Scaffold

The 2-aminothiazole moiety is a privileged structure in kinase inhibitors (e.g., Dasatinib).

-

Mechanism: The aminothiazole motif often functions as a hinge binder. The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-

) acts as a hydrogen bond donor. -

Vector: The ethyl ester at C4 provides a vector for further functionalization (e.g., conversion to amides or hydrazides) to access the solvent-exposed regions of the kinase pocket.

Synthetic Utility

-

Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for Suzuki-Miyaura couplings.

-

Acylation: Reaction with acid chlorides yields amides, widely used to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Experimental Protocol: Quality Control by HPLC

To ensure the integrity of biological data, compound purity must be validated.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

System Suitability: The peak for Ethyl 2-aminothiazole-4-carboxylate should elute at approx. 4.5–5.5 min (depending on specific column dead volume) with a tailing factor < 1.5.

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

Always manipulate the powder in a fume hood to avoid inhalation.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8 °C preferred for long term) protected from light. The amine is susceptible to slow oxidation over years if exposed to air.

References

-

Sigma-Aldrich. Ethyl 2-aminothiazole-4-carboxylate Product Specification. Retrieved from .[5]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from .

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. BMC Chemistry. Retrieved from .[9]

-

ChemicalBook. Ethyl 2-aminothiazole-4-carboxylate Spectral Data. Retrieved from .

-

Yin, G., et al. (2012). Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles. Retrieved from .

Sources

- 1. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 2. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5398-36-7 Cas No. | Ethyl 2-amino-1,3-thiazole-4-carboxylate | Apollo [store.apolloscientific.co.uk]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Structural Analysis of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Abstract: This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in numerous therapeutic agents, valued for their diverse biological activities.[1][2] Accurate structural determination is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This document details the synergistic application of spectroscopic and chromatographic techniques, explaining the causal logic behind the selection of each method and the interpretation of the resulting data. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences sectors.

Molecular Overview and Physicochemical Properties

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a substituted thiazole featuring three key functional groups that dictate its chemical behavior and analytical profile: a primary amine, an ethyl ester, and the thiazole core. The strategic placement of these groups at the C2 and C4 positions of the thiazole ring creates a versatile chemical architecture.[2]

A thorough structural analysis begins with a compilation of its fundamental physicochemical properties. While experimental data for this specific molecule is not broadly published, properties can be predicted based on its constituent parts and data from analogous structures like Ethyl 2-amino-1,3-thiazole-4-carboxylate.[3][4][5]

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₈H₁₂N₂O₂S | Derived from structure |

| Molecular Weight | 200.26 g/mol | Calculated from formula |

| Appearance | Likely a pale yellow or white solid | Based on similar compounds like Ethyl 2-amino-1,3-thiazole-4-carboxylate.[5] |

| Key Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOCH₂CH₃), Thiazole Ring | Structural Inspection |

| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol | Common for heterocyclic compounds.[6] |

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A robust and self-validating system relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes definitive proof. The causality behind this strategy is to mitigate the risk of misinterpretation from any single data source.

Our workflow is designed to first confirm the molecular mass and elemental composition, then to map the proton and carbon framework, and finally to identify the specific functional groups present.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular structure. The predicted spectra below are based on established principles of chemical shifts and coupling for thiazole derivatives and associated functional groups.[7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve a wide range of compounds and its high boiling point are advantageous. The amine protons are less likely to exchange rapidly, making them observable.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 (Thiazole) | ~8.0 - 8.4 | Singlet (s) | 1H | The sole proton on the electron-deficient thiazole ring is significantly deshielded. Its chemical shift is characteristic of thiazole protons at the C5 position.[10] |

| -CH(NH₂)- | ~4.5 - 4.8 | Quartet (q) | 1H | Methine proton adjacent to both the thiazole ring and the chiral amine center. It is split by the three protons of the adjacent methyl group. |

| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Split by the terminal methyl group. |

| -NH₂ | ~2.5 - 3.5 | Broad Singlet (br s) | 2H | Primary amine protons. The chemical shift can be variable and the peak is often broad due to quadrupole effects and potential hydrogen bonding. |

| -CH(NH₂)-CH₃ | ~1.5 - 1.7 | Doublet (d) | 3H | Methyl protons on the aminoethyl side chain, split by the single methine proton. |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~160 - 165 | The carbonyl carbon of the ester group is highly deshielded, appearing far downfield. |

| C-2 (Thiazole) | ~168 - 172 | The carbon atom at position 2 of the thiazole ring, bonded to the aminoethyl group and two heteroatoms (N and S), is significantly deshielded. |

| C-4 (Thiazole) | ~145 - 150 | The carbon at position 4, attached to the ester group, is also deshielded due to its position within the heterocyclic ring and proximity to the carbonyl. |

| C-5 (Thiazole) | ~115 - 120 | The carbon bearing the only ring proton is typically found in this region for thiazoles.[7] |

| -O-CH₂- | ~60 - 62 | The methylene carbon of the ethyl ester, directly attached to oxygen. |

| -CH(NH₂)- | ~50 - 55 | The chiral methine carbon, attached to the nitrogen and the thiazole ring. |

| -CH(NH₂)-CH₃ | ~20 - 25 | The methyl carbon of the aminoethyl side chain. |

| -CH₃ (Ester) | ~14 - 15 | The terminal methyl carbon of the ethyl ester, appearing furthest upfield. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight (MW) of a compound and providing its elemental formula through high-resolution analysis (HRMS). The fragmentation pattern serves as a molecular fingerprint, offering corroborative structural evidence.[11][12]

Technique: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine group, which is readily protonated to form [M+H]⁺.

-

Expected Molecular Ion:

-

[M+H]⁺: m/z 201.07

-

-

High-Resolution MS (HRMS): The calculated exact mass for C₈H₁₃N₂O₂S⁺ ([M+H]⁺) is 201.0698. Observing a peak at this m/z value with high accuracy (e.g., ± 5 ppm) confirms the elemental formula.

Key Fragmentation Pathways

The energetically unstable molecular ion will break apart in predictable ways. The resulting fragment ions provide clues to the molecule's structure.[13][14]

Caption: Predicted ESI-MS fragmentation pathways.

-

Loss of Ethyl Radical (m/z 156): Cleavage of the O-CH₂ bond in the ester is a common fragmentation pathway.

-

Loss of the Carboethoxy Group (m/z 128): Cleavage of the C4-C(O) bond results in a stable thiazole ion.

-

Loss of Ammonia (m/z 184): A characteristic loss from the primary amine group.[15]

-

Alpha-Cleavage (m/z 44): Cleavage of the bond between the chiral carbon and the thiazole ring is highly favorable, producing a stable iminium ion from the side chain. This is often a prominent peak for primary amines.[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency.[16]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H Stretch | Primary Amine | A characteristic doublet or broad absorption in this region confirms the -NH₂ group. |

| 3100 - 3000 | C-H Stretch | Aromatic/Vinyl | C-H stretch from the thiazole ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic | C-H stretches from the ethyl and aminoethyl groups. |

| 1725 - 1700 | C=O Stretch | Ester | A strong, sharp absorption band indicative of the ester carbonyl group. This is a crucial diagnostic peak.[8] |

| 1620 - 1550 | C=N / C=C Stretch | Thiazole Ring | Ring stretching vibrations characteristic of the thiazole heterocycle.[7] |

| ~1250 | C-O Stretch | Ester | Strong absorption from the ester C-O single bond. |

Conclusion

The structural analysis of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is achieved through a logical, multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy are used to define the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight, provides the elemental formula, and offers structural support through predictable fragmentation patterns. Finally, FTIR spectroscopy provides rapid confirmation of essential functional groups. The convergence of data from these three orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for advancing this molecule in research and drug development pipelines. For absolute stereochemical assignment, X-ray crystallography would be the definitive method.[7]

References

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer

- Ethyl 2-amino-1,3-thiazole-4-carboxyl

- Ethyl 2-amino-1,3-thiazole-4-carboxyl

- Ethyl 2-aminothiazole-4-carboxyl

- Ethyl 2-aminothiazole-4-carboxyl

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

- Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Deriv

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). PMC.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

- Supporting Information for a research paper. (2019). The Royal Society of Chemistry.

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- CHAPTER 2 Fragmentation and Interpret

- Fragment

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

- Mass Spectrometry - Fragmentation P

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Technical Characterization Guide: Ethyl 2-amino-4-thiazolecarboxylate (CAS 5398-36-7)

[1][2][3]

Executive Summary

Ethyl 2-amino-4-thiazolecarboxylate (CAS 5398-36-7) acts as a "privileged scaffold" in modern medicinal chemistry. Structurally comprising a 2-aminothiazole core substituted with an ethyl ester at the C4 position, it serves as a critical pharmacophore building block.[1][2][3] Its bifunctional nature—possessing a nucleophilic exocyclic amine and an electrophilic ester—allows for divergent synthesis pathways, making it indispensable in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, and broad-spectrum Metallo-β-lactamase (MBL) inhibitors.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis via the Hantzsch protocol, spectroscopic signature, and downstream synthetic utility.

Part 1: Chemical Identity & Physicochemical Characterization[7]

Nomenclature & Identification

| Parameter | Data |

| IUPAC Name | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| Common Synonyms | 2-Amino-4-ethoxycarbonylthiazole; Ethyl 2-aminothiazole-4-carboxylate |

| CAS Number | 5398-36-7 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol |

| SMILES | CCOC(=O)C1=CSC(N)=N1 |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N |

Physical Properties

| Property | Specification | Notes |

| Appearance | Off-white to beige crystalline solid | Darkens upon prolonged exposure to light/air. |

| Melting Point | 177 – 181 °C | Sharp melting range indicates high purity.[2] |

| Solubility (Organic) | DMSO, DMF, Methanol (Moderate) | Limited solubility in non-polar solvents (Hexane). |

| Solubility (Aqueous) | Low (Neutral pH) | Soluble in dilute mineral acids (HCl) due to protonation of the amine/thiazole nitrogen.[2] |

| pKa | ~2.6 (Predicted) | The 2-amino group is weakly basic due to electron withdrawal by the thiazole ring.[2] |

Part 2: Spectroscopic Signature

Accurate characterization requires validation of the thiazole ring formation and the integrity of the ethyl ester group.[2]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Standard reference)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.26 | Triplet (t) | 3H | –CH₂CH₃ | Methyl protons of the ethyl ester. |

| 4.25 | Quartet (q) | 2H | –CH₂CH₃ | Methylene protons adjacent to ester oxygen.[2] |

| 7.0 – 7.2 | Broad Singlet (br s) | 2H | –NH₂ | Exocyclic amine protons (D₂O exchangeable).[2] |

| 7.44 | Singlet (s) | 1H | C5–H | Characteristic thiazole ring proton; confirms cyclization.[2] |

Infrared Spectroscopy (FT-IR)

-

3400 – 3100 cm⁻¹: Primary amine (–NH₂) stretching vibrations (doublet typical for primary amines).[2]

-

1680 – 1690 cm⁻¹: Strong Carbonyl (C=O) stretch, indicative of the conjugated ester.

-

1616 cm⁻¹: C=N stretching vibration of the thiazole ring.[2]

-

1200 – 1250 cm⁻¹: C–O–C stretching of the ester group.[2]

Part 3: Synthesis & Experimental Protocols

The Hantzsch Thiazole Synthesis

The industrial and laboratory standard for synthesizing CAS 5398-36-7 is the condensation of Thiourea with Ethyl Bromopyruvate . This reaction proceeds via nucleophilic attack of the sulfur on the α-haloketone, followed by cyclodehydration.[2]

Reagents:

-

Thiourea: 1.2 equivalents (Excess ensures complete consumption of the bromopyruvate).[2]

-

Ethyl Bromopyruvate: 1.0 equivalent (Limiting reagent).

-

Base (Workup): 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Thiourea (3.0 mmol) in 20 mL of absolute ethanol.

-

Addition: Add Ethyl Bromopyruvate (2.0 mmol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).[2] The starting material spot should disappear.[2]

-

Precipitation (Hydrobromide Salt): Upon cooling, the hydrobromide salt of the product may precipitate.[2]

-

Free Base Isolation:

-

Purification:

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic flow from raw materials to the isolated scaffold.

Figure 1: Step-by-step Hantzsch synthesis workflow for Ethyl 2-amino-4-thiazolecarboxylate.

Part 4: Functionalization & Pharmaceutical Applications[3][5]

CAS 5398-36-7 is rarely the final drug; it is the "hub" from which diverse therapeutic agents are synthesized.

Divergent Synthetic Pathways

The molecule offers two primary sites for derivatization:

-

C2-Amine (Nucleophile): Reacts with aldehydes (Schiff bases), acid chlorides (Amides), or isocyanates (Ureas).[2]

-

C4-Ester (Electrophile): Reacts with hydrazines (Hydrazides) or undergoes hydrolysis to the carboxylic acid.[2]

Figure 2: Divergent synthetic utility of the CAS 5398-36-7 scaffold.

Key Therapeutic Areas[5]

-

ALK Inhibitors (Oncology): The 2-aminothiazole moiety mimics the ATP-binding hinge region of kinases.[2] Derivatives of CAS 5398-36-7 are synthesized to inhibit Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).

-

Metallo-β-lactamase (MBL) Inhibitors: With antibiotic resistance rising, 2-aminothiazole-4-carboxylic acids (derived via hydrolysis of the ethyl ester) are being developed to inhibit MBLs, restoring the efficacy of carbapenems against resistant bacteria.

-

SCD1 Inhibitors: Used in the synthesis of piperidine-derivatives that inhibit Stearoyl-CoA Desaturase-1, a target for treating metabolic disorders and cancer cell lipid metabolism.[5][2][6]

References

-

Hantzsch Synthesis Protocol & Schiff Base Derivatives: Jamil, B., et al.[2] "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." BMC Chemistry, 2019.[2][7] [Link][2]

-

MBL Inhibitor Development: Wang, Y., et al.[2][8] "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors."[2] Journal of Medicinal Chemistry, 2023.[2][8] [Link][2]

-

General Chemical Data & Safety: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate."[2] PubChem, 2025.[9][2] [Link][2]

Sources

- 1. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 2. Ethyl 2-aminothiazole-4-carboxylate hydrobromide | C6H9BrN2O2S | CID 16495520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

[1]

Executive Summary & Compound Profile

Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for diverse pharmacological agents including antibiotics, anti-inflammatory drugs, and enzyme inhibitors.[1][2] Its structure features a 2-aminothiazole core substituted at the 4-position with an ethyl ester group, providing multiple vectors for further functionalization (acylation at the amine, hydrolysis/transesterification at the ester).

This guide provides a definitive reference for the spectroscopic characterization of this compound, synthesizing experimental data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| CAS Number | 5398-36-7 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Melting Point | 175–177 °C (Recrystallized from Ethanol) |

Synthesis & Preparation (Contextual Grounding)

Understanding the synthesis is vital for interpreting spectral impurities. The compound is classically prepared via the Hantzsch Thiazole Synthesis , a condensation reaction between an

Experimental Protocol

Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.0-1.2 eq), Ethanol (Solvent). Conditions: Reflux (78 °C) for 1–2 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve ethyl bromopyruvate in absolute ethanol.

-

Addition: Add thiourea slowly to the stirring solution. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool the mixture to room temperature. Neutralize with saturated NaHCO₃ or Na₂CO₃ solution to precipitate the free base.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Synthesis Workflow Visualization

Caption: Logical flow of the Hantzsch synthesis pathway yielding the target aminothiazole.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the unique electronic environments of the thiazole ring and the ethyl ester side chain.

H NMR Data (400 MHz)

Solvent Note: The spectrum is commonly run in CDCl₃ or DMSO-d₆ . In DMSO-d₆, the exchangeable -NH₂ protons are clearly visible and often shifted downfield due to hydrogen bonding.

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Thiazole C5-H | 7.41 | Singlet (s) | 1H | - | Aromatic Ring Proton |

| Amine -NH₂ | 5.85 (CDCl₃)~7.10 (DMSO) | Broad Singlet (br s) | 2H | - | Exchangeable Amine |

| Ester -OCH₂- | 4.34 | Quartet (q) | 2H | 7.1 Hz | Methylene (Ethyl) |

| Ester -CH₃ | 1.38 | Triplet (t) | 3H | 7.1 Hz | Methyl (Ethyl) |

Interpretation:

- 7.41: The diagnostic singlet for the single proton on the thiazole ring (position 5). Its chemical shift is characteristic of electron-deficient heteroaromatic systems.

- 5.85 vs 7.10: The amine protons appear upfield in CDCl₃ but shift significantly downfield in DMSO-d₆ due to hydrogen bonding with the solvent oxygen.

-

Coupling: The ethyl group displays a classic quartet-triplet pattern with a coupling constant (

) of ~7.1 Hz.

C NMR Data (100 MHz)

Based on characteristic resonances of the scaffold and derivative analysis.

| Carbon Environment | Shift ( | Type | Assignment |

| C=O (Ester) | 161.5 – 166.0 | Quaternary | Carbonyl Carbon |

| C2 (Thiazole) | 168.0 – 171.0 | Quaternary | C-NH₂ (Guanidine-like) |

| C4 (Thiazole) | 143.0 – 150.0 | Quaternary | C-COOEt Attachment |

| C5 (Thiazole) | 115.0 – 120.0 | Methine (CH) | Ring Carbon |

| -OCH₂- | 60.0 – 61.5 | Methylene | Ester Ethyl |

| -CH₃ | 14.0 – 14.5 | Methyl | Ester Ethyl |

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the conjugated ester.

| Functional Group | Wavenumber ( | Intensity | Description |

| N-H Stretch | 3400 – 3150 | Medium/Broad | Primary amine doublet (asymmetric/symmetric) |

| C-H Stretch | 3100 – 2980 | Weak | Aromatic (C=C-H) and Aliphatic (C-C-H) |

| C=O Stretch | 1690 – 1710 | Strong | Conjugated Ester Carbonyl |

| C=N Stretch | 1610 – 1530 | Medium | Thiazole Ring Breathing |

| C-O Stretch | 1200 – 1250 | Strong | Ester C-O bond |

Key Diagnostic: The strong carbonyl band at 1690 cm⁻¹ combined with the amine doublet at >3100 cm⁻¹ is the fingerprint for this molecule.

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI). Molecular Ion: [M]⁺ = 172 m/z.

Fragmentation Pattern Analysis

The molecule typically fragments via the loss of the ethyl group or the entire ester functionality.

| m/z Peak | Ion Identity | Fragmentation Event |

| 172 | [M]⁺ | Molecular Ion (Parent) |

| 127 | [M - OEt]⁺ | Loss of Ethoxy group (-45) |

| 99 | [M - COOEt]⁺ | Loss of Ester group (-73) |

| 173 | [M+H]⁺ | Protonated Adduct (ESI mode) |

MS Fragmentation Pathway Visualization

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

The 2-Aminothiazole Scaffold: From Synthetic Dyes to Targeted Kinase Inhibitors

Technical Guide & Whitepaper

Part 1: Executive Summary & Core Directive

The "Privileged" Paradox In medicinal chemistry, the 2-aminothiazole (2-AT) scaffold is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its ability to serve as a bioisostere for phenol, its planar geometry, and its distinct hydrogen-bonding triad (donor-acceptor-donor) make it a staple in fragment-based drug design (FBDD).

However, for the drug development professional, the 2-AT scaffold presents a duality: it is both a potent pharmacophore and a notorious structural alert . Unsubstituted or poorly substituted 2-aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS) or metabolic toxicophores.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-driven analysis of the scaffold's history, synthesis, kinase binding modes, and—crucially—the structural optimization strategies required to mitigate its metabolic liabilities.

Part 2: The Synthetic Foundation (Hantzsch Synthesis)

Since Arthur Hantzsch's initial report in 1887, the condensation of

Mechanism & Workflow

The reaction proceeds via an

Figure 1: The Hantzsch Thiazole Synthesis workflow. Note that the intermediate is often isolable if the reaction temperature is kept low.

Validated Experimental Protocol

Objective: Synthesis of 4-phenylthiazol-2-amine (Standard Reference).

Reagents:

-

Acetophenone (1.0 eq)

-

Bromine (1.0 eq) or N-Bromosuccinimide (NBS) for milder conditions

-

Thiourea (2.0 eq)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Bromination (In Situ): Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at <10°C. Expert Insight: Low temperature prevents poly-bromination. Stir until decolorization confirms formation of 2-bromoacetophenone (phenacyl bromide).

-

Condensation: Dissolve thiourea in hot ethanol. Add the phenacyl bromide solution slowly.

-

Reflux: Heat to reflux for 2–4 hours. Observation: The product often precipitates as the hydrobromide salt directly from the hot solution.

-

Workup (Critical for Purity):

-

Filter the HBr salt.

-

Resuspend in water and basify with aqueous ammonium hydroxide (

) to pH 9–10. Why: Stronger bases like NaOH can hydrolyze the ring or cause ring-opening side reactions. -

Recrystallize from ethanol/water.

-

Part 3: The Golden Era of Anti-Infectives (Sulfathiazole)

Before the kinase revolution, 2-aminothiazoles were pivotal in the antibiotic era. Sulfathiazole (1939) exemplifies the scaffold's ability to mimic biological substrates.

Mechanism of Action: Molecular Mimicry

Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[3] The 2-aminothiazole group mimics the para-aminobenzoic acid (PABA) substrate, blocking folate synthesis in bacteria.[3]

Figure 2: Competitive inhibition of bacterial folate synthesis by Sulfathiazole.

Part 4: The Kinase Revolution (Dasatinib & The Hinge Region)[4]

The modern utility of 2-aminothiazoles lies in their capacity to function as ATP-competitive kinase inhibitors . The 2-aminothiazole moiety is an exceptional "hinge binder."

The Hinge Binding Motif

In the ATP-binding pocket of kinases (e.g., Src, Abl), the "hinge region" connects the N-terminal and C-terminal lobes. The 2-aminothiazole group in Dasatinib (Sprycel) forms a critical hydrogen bond network.

-

N3 (Thiazole Nitrogen): Acts as a Hydrogen Bond Acceptor (from the backbone NH of Met341 in Src).

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (to the backbone Carbonyl of Met341).

This Donor-Acceptor (D-A) recognition motif is the primary driver of potency for this class.

Comparative Data: Kinase Selectivity

Table 1: Selectivity profile of Dasatinib driven by the 2-aminothiazole core.

| Target Kinase | IC50 (nM) | Role of 2-Aminothiazole |

| Src | 0.5 | Hinge binding (Met341 interaction) |

| Bcr-Abl | < 1.0 | Hinge binding (Met318 interaction) |

| c-Kit | 5.0 | Hinge binding (Thr670 interaction) |

| PDGFR | 28 | Hinge binding (Cys673 interaction) |

Part 5: Navigating Liability (Toxicity & Structural Alerts)

Critical Warning for Drug Developers: While potent, the 2-aminothiazole ring is a known structural alert . It is susceptible to bioactivation by Cytochrome P450 enzymes (CYP450), leading to idiosyncratic drug toxicity (IDT).[4]

The Metabolic Trap

The electron-rich nature of the thiazole ring makes it prone to oxidation.

-

S-Oxidation: Formation of sulfoxides/sulfones.

-

Epoxidation (The Danger Zone): Epoxidation across the C4-C5 double bond creates a highly reactive intermediate that can ring-open to form toxic thioamides or covalently bind to hepatic proteins (glutathione depletion).

Figure 3: Metabolic bioactivation pathway of the 2-aminothiazole ring leading to potential toxicity.

Mitigation Strategy (The "Blocked" Approach)

To "de-risk" a 2-aminothiazole hit:

-

Block Position C-5: Substitution at the C-5 position (e.g., with a methyl, halogen, or carboxamide as in Dasatinib) sterically and electronically hinders epoxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the electron density of the ring, making it less attractive to oxidative enzymes.

Case Study: In Dasatinib, the C-5 position is substituted with a carboxamide group.[5][6][7] This not only provides additional H-bonding contacts but crucially blocks the primary site of metabolic epoxidation, significantly improving the safety profile compared to unsubstituted analogs.

References

-

Hantzsch, A. (1887).[8][9] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

-

Walinsky, T., et al. (2016). Aminothiazoles in drug discovery: Privileged structures or toxicophores?. Journal of Medicinal Chemistry.[10][11]

-

Smith, D. A., & Obach, R. S. (2006). Bioactivation of thiazole and thiophene rings: a likely reason for the toxicity of several drugs. Chemical Research in Toxicology.

-

PDB ID: 2GQG . Crystal structure of the kinase domain of human c-Src in complex with Dasatinib. RCSB Protein Data Bank.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Solvent Selection: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate .

Executive Summary & Compound Analysis

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a critical chiral heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibiotic scaffolds. Its structure combines a basic primary amine, a lipophilic ethyl ester, and an aromatic thiazole core, creating a molecule with pH-dependent solubility and specific solvent affinities.

Structural Dissection & Physicochemical Properties

Understanding the functional groups is the first step to predicting solubility behavior.

| Feature | Chemical Moiety | Effect on Solubility |

| Core | 1,3-Thiazole Ring | Aromatic, planar, moderately lipophilic. Weakly basic nitrogen (N3). |

| H-Bond Donor | Primary Amine (-NH₂) | Increases solubility in polar protic solvents (MeOH, Water). Basic center (pKa ~9.0–9.5). |

| H-Bond Acceptor | Ester Carbonyl (-COOEt) | Increases solubility in polar aprotic solvents (EtOAc, DCM). |

| Lipophile | Ethyl Group & Methyl Side Chain | Promotes solubility in organic solvents; reduces water solubility. |

| Chirality | C2-Position (1-aminoethyl) | Enantiomers (R/S) may exhibit different solid-state packing and solubility compared to the racemate. |

Estimated Physicochemical Parameters:

-

Molecular Weight: ~200.26 g/mol

-

LogP (Predicted): 1.2 – 1.8 (Moderately Lipophilic)

-

pKa (Conjugate Acid): ~9.2 (Amine), ~2.5 (Thiazole N)

-

Physical State: Viscous oil or low-melting solid (depending on enantiopurity).

Solubility Profile in Organic Solvents

The following data categorizes the solubility of the free base form of the compound at 25°C.

Solubility Data Table (Free Base)

| Solvent Class | Representative Solvent | Solubility Rating | Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent interaction with the lipophilic core and ester group. Preferred for extraction. |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding with the primary amine and ester oxygen. |

| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Universal solubility for this polarity range; ideal for stock solutions. |

| Esters | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | Compatible polarity; standard solvent for reaction workup. |

| Ethers | THF, 1,4-Dioxane | Good (50–100 mg/mL) | Good solvation of the organic skeleton. |

| Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Compound is too polar for non-polar aliphatic hydrocarbons. Used as an anti-solvent. |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Lipophilic ester dominates at neutral pH. |

| Aqueous Acid | 0.1 M HCl | High (>100 mg/mL) | Protonation of the amine forms a highly soluble hydrochloride salt. |

Solubility Visualization (Graphviz)

The following diagram maps the solubility landscape, guiding solvent selection for specific process steps.

Figure 1: Solubility mapping of the target compound across varying solvent polarities and pH conditions.

Experimental Protocols

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation, critical for formulation and process development.

Materials:

-

Target Compound (Solid or Oil).

-

Solvents: HPLC grade (MeOH, DCM, Water, etc.).

-

Agitator: Orbital shaker or magnetic stirrer.

-

Detection: HPLC-UV (254 nm) or Gravimetric analysis.

Procedure:

-

Saturation: Add excess compound (approx. 50 mg) to 1 mL of the selected solvent in a 4 mL glass vial.

-

Equilibration: Seal and agitate at 25°C ± 1°C for 24 hours. Ensure solid remains visible (saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. Note: Use PVDF filters for aqueous samples.

-

Dilution: Dilute the filtrate with Mobile Phase (e.g., 1:100) to fit within the linear calibration range.

-

Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.

-

Alternative (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Protocol: Salt Formation for Aqueous Solubility Enhancement

To solubilize the compound for biological assays or aqueous reactions, converting the free base to the hydrochloride salt is recommended.

Reaction Scheme:

Procedure:

-

Dissolve 1.0 g of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate in 5 mL of dry Ethanol or 1,4-Dioxane.

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows).

-

Stir for 30 minutes. A white precipitate (the HCl salt) should form.

-

Isolation:

-

If precipitate forms: Filter and wash with cold ether/heptane.

-

If no precipitate: Add diethyl ether (anti-solvent) until turbid, then cool to -20°C.

-

-

Drying: Dry under vacuum at 40°C. The salt form will be highly water-soluble (>50 mg/mL).

Process Development: Extraction & Purification Strategy

The pH-dependent solubility of the amine group allows for a "Catch-and-Release" purification strategy, minimizing the need for chromatography.

Acid-Base Extraction Workflow

Figure 2: Acid-base extraction protocol ("Catch-and-Release") to purify the amine from non-basic impurities.

Step-by-Step Logic:

-

Acidification: Extracting the organic reaction mixture with 1M HCl protonates the amine, moving it into the aqueous phase. Neutral impurities (unreacted starting materials, side products) remain in the organic phase.

-

Wash: The organic phase is discarded (or back-extracted) to remove non-basic contaminants.

-

Basification: The aqueous phase is treated with base (NaOH or NaHCO₃) to pH > 10, deprotonating the ammonium salt back to the free amine.

-

Re-extraction: The now lipophilic free amine is extracted back into DCM or EtOAc, yielding high-purity product upon evaporation.

References

-

ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis. Retrieved from

-

PubChem. (2025). Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S.[1][2] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 2-aminothiazole-4-carboxylate Product Specification. Retrieved from

-

ChemScene. (2025). Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7).[1][2][3][4][5] Retrieved from

-

Haz-Map. (2025). Ethyl 2-aminothiazole-4-carboxylate - Occupational Health. Retrieved from

Sources

Stability and Storage Architecture for Ethyl 2-Aminothiazole-4-Carboxylate

Technical Guide Series: Heterocyclic Building Blocks

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a critical bifunctional heterocyclic scaffold used extensively in the synthesis of antimicrobial agents, kinase inhibitors, and peptide mimetics.[1] While generally stable under ambient conditions, its dual-functionality—possessing both a nucleophilic exocyclic amine and an electrophilic ethyl ester—creates specific vulnerabilities to hydrolytic cleavage and oxidative degradation.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's stability profile. It establishes a self-validating storage protocol designed to maintain purity >98% over extended periods.

Chemical Profile & Reactivity Analysis

To define storage parameters, we must first understand the molecular vulnerabilities.

| Property | Specification | Critical Implication |

| Formula | C₆H₈N₂O₂S | Thiazole core provides aromatic stability but is light-sensitive. |

| MW | 172.20 g/mol | Low molecular weight facilitates volatilization if heated. |

| Melting Point | 177–181 °C | High crystallinity suggests good thermal stability in solid state. |

| Functional Group A | C-2 Amino (-NH₂) | Risk: Oxidation (N-oxide formation), condensation with aldehydes. |

| Functional Group B | C-4 Ethyl Ester (-COOEt) | Risk: Hydrolysis to carboxylic acid (base/acid catalyzed). |

| pKa | ~2.6 (Thiazole N) | Weakly basic; forms salts with strong acids. |

The Degradation Vector

The primary threat to Ethyl 2-aminothiazole-4-carboxylate is moisture-induced hydrolysis , accelerated by deviations in pH. The secondary threat is photo-oxidation of the sulfur-nitrogen heterocycle.

Diagram 1: Mechanistic Degradation Pathways

The following diagram maps the chemical causality of degradation, illustrating why specific storage conditions are mandatory.

Caption: Figure 1. Dual degradation vectors. The ester moiety is susceptible to hydrolysis yielding the carboxylic acid, while the amine/thiazole core is prone to photo-oxidative dimerization.

Stability and Storage Protocols

Based on the reactivity profile, a "cool, dry place" is insufficient for rigorous research standards. The following protocol ensures long-term integrity.

Environmental Control Matrix

| Parameter | Standard Requirement | Research-Grade Optimization | Rationale |

| Temperature | Room Temp (20-25°C) | Refrigerated (2-8°C) | Slows kinetic rate of spontaneous hydrolysis and oxidation. |

| Atmosphere | Ambient Air | Inert Gas (Argon/Nitrogen) | Displaces O₂ and atmospheric moisture; prevents amine oxidation. |

| Humidity | Dry (<60% RH) | Desiccator (<20% RH) | Essential to prevent ester hydrolysis. |

| Light | Dark | Amber Vial + Foil Wrap | Thiazoles can undergo photochemical rearrangement or darkening. |

The "Golden Rule" of Handling

Never return unused material to the stock container. The introduction of a spatula carries trace moisture and atmospheric oxygen into the bulk material, initiating an autocatalytic degradation cycle.

Diagram 2: Storage Decision Logic

Follow this workflow to determine the appropriate storage tier based on usage frequency.

Caption: Figure 2. Storage workflow. Note the critical equilibration step for refrigerated samples to prevent condensation.

Quality Control & Self-Validation Systems

Trustworthiness in data begins with material validation. Before using Ethyl 2-aminothiazole-4-carboxylate in sensitive steps (e.g., coupling reactions), validate its purity.

Visual Inspection (First Line of Defense)

-

Pass: White to pale beige crystalline powder.

-

Fail: Deep yellow, orange, or green discoloration. This indicates oxidation of the amine or thiazole ring opening.

-

Fail: Clumping or "wet" appearance. Indicates hydrolysis (ethanol release) or hygroscopic water absorption.

Analytical Validation (HPLC Protocol)

If the compound has been stored for >6 months, run this standard QC method.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 284 nm (Lambda max for aminothiazole core).[1]

-

Flow Rate: 1.0 mL/min.

Acceptance Criteria:

-

Impurity Flag: Look for a peak at a lower retention time (more polar) corresponding to the carboxylic acid hydrolysis product.

Remediation: Recrystallization Protocol

If purity drops below 95%, the compound can often be salvaged rather than discarded. The high crystallinity of the ester allows for effective purification.

Solvent System: Ethanol / Water.

-

Dissolution: Dissolve the crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).

-

Filtration: If insoluble dark particles remain (oxidative debris), filter hot through a glass frit or Celite pad.

-

Crystallization: Remove from heat. Add warm Water dropwise until slight turbidity persists, then add a drop of Ethanol to clear it.

-

Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the white needles/crystals. Wash with cold 20% Ethanol/Water.

-

Drying: Dry under high vacuum at 40°C for 4 hours to remove trace solvent (critical to prevent hydrolysis during storage).

References

-

ChemicalBook. (2023). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate.[1][4][5] Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: Ethyl 2-aminothiazole-4-carboxylate.[1][4][5][6][7][8][9][10] Retrieved from [4]

- Mishra, R. et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity profile).

Sources

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 2. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 4. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.fr [fishersci.fr]

- 6. chemscene.com [chemscene.com]

- 7. 5398-36-7|Ethyl 2-aminothiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-aminothiazole-4-carboxylate 96 5398-36-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] Its synthesis, therefore, is of paramount importance to the drug development pipeline. This guide provides a comprehensive technical overview of a robust and widely adopted method for synthesizing a key intermediate, ethyl 2-aminothiazole-4-carboxylate, through the Hantzsch thiazole synthesis.[4][5][6] This reaction, involving the condensation of ethyl bromopyruvate and thiourea, is notable for its efficiency and the directness with which it furnishes the desired heterocyclic scaffold.[7] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and address critical aspects of process optimization, safety, and product characterization.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in drug discovery.[5] This structural motif is present in a wide array of approved drugs, including but not limited to antibacterials, antifungals, anti-inflammatory agents, and anti-HIV therapeutics.[1][8] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system enable it to effectively interact with various biological targets.[5] Ethyl 2-aminothiazole-4-carboxylate serves as a versatile building block, allowing for further structural elaboration at the 4-position carboxylate and the 2-position amino group to generate diverse libraries of bioactive compounds.[9]

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and straightforward methods for the construction of the thiazole ring.[4][6][10] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][10] In the context of this guide, ethyl bromopyruvate acts as the α-halocarbonyl component and thiourea serves as the thioamide source.[1][11]

Mechanistic Insights into the Hantzsch Synthesis

The formation of ethyl 2-aminothiazole-4-carboxylate from ethyl bromopyruvate and thiourea proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial step is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[7] This is followed by an intramolecular cyclization, where one of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[12]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. bepls.com [bepls.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

Technical Guide: Rational Design & Biological Profiling of Novel Thiazole Scaffolds

Executive Summary

The 1,3-thiazole ring stands as a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile, capacity for diverse non-covalent interactions (

Part 1: Chemical Basis & Rational Design (SAR)

The Pharmacophore

The thiazole ring (positions: S-1, N-3) serves as a bioisostere for pyridine or benzene but offers distinct advantages:

-

Hydrogen Bonding: The N-3 atom acts as a robust hydrogen bond acceptor (e.g., with Thr353 in Tubulin or Met793 in EGFR).

-

Acidity: The C-2 proton is acidic, allowing easy functionalization or participation in weak H-bonds.

-

Lipophilicity: The sulfur atom enhances lipophilicity, improving membrane permeability compared to oxazole analogs.

Structure-Activity Relationship (SAR) Logic

Recent literature indicates that "naked" thiazoles are insufficient. Efficacy is driven by strategic substitution:

-

Position C-2 (The "Head"): Amine or hydrazone linkers here are critical for extending into the solvent-accessible regions of the binding pocket. Bulky amides at C-2 often enhance selectivity for the colchicine binding site on tubulin.

-

Position C-4 (The "Body"): Aryl groups (phenyl, naphthyl) provide the necessary hydrophobic bulk to occupy the hydrophobic pockets of kinases (e.g., EGFR). Electron-withdrawing groups (EWGs) like

or -

Position C-5 (The "Tail"): Small lipophilic groups (methyl, halogens) here can lock the conformation, preventing steric clash within the receptor.

Figure 1: SAR logic for novel thiazole design. The C-2 and C-4 positions are the primary vectors for optimizing drug-target interactions.

Part 2: Synthesis Strategy (Modified Hantzsch Protocol)

To access novel 2,4-disubstituted thiazoles, the Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and atom economy. The following protocol is adapted for synthesizing 2-amino-4-arylthiazole intermediates, which are precursors for high-affinity anticancer agents.

Protocol: Synthesis of 4-(4-Fluorophenyl)thiazol-2-amine

Objective: Create the core scaffold for EGFR/Tubulin dual inhibitors.

Reagents:

-

4-Fluoroacetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (

) (1.0 eq) -

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and thiourea (20 mmol) in 20 mL of ethanol.

-

Catalysis: Add iodine (10 mmol) to the mixture. Note: Iodine acts as a mild Lewis acid and oxidant, facilitating the

-halogenation in situ, avoiding the use of lachrymatory -

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice containing ammonium hydroxide (

) to basify to pH 8–9. -

Precipitation: The free base thiazole will precipitate as a solid. Filter under vacuum and wash with cold water.

-

Purification: Recrystallize from hot ethanol to yield pure 4-(4-fluorophenyl)thiazol-2-amine (Yield typically >85%).

Validation Point: The presence of the thiazole ring is confirmed by

Part 3: Biological Mechanisms & Therapeutic Targets[2]

Anticancer: Dual Tubulin/EGFR Inhibition

Novel thiazole hybrids (e.g., thiazole-naphthalene or thiazole-pyrazoline) exhibit a dual mechanism of action that overcomes resistance to single-target drugs like Taxol or Gefitinib.

-

Tubulin Polymerization Inhibition: These compounds bind to the colchicine site at the interface of

- and -

EGFR Kinase Inhibition: The thiazole moiety mimics the adenine ring of ATP, occupying the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The C-2 amine/amide forms H-bonds with the hinge region (Met793), blocking downstream signaling (MAPK/AKT pathways).

Figure 2: Dual mechanism of action.[3][4][5][6] Thiazoles act as "soft" electrophiles disrupting both structural (tubulin) and signaling (EGFR) machinery.

Antimicrobial: DNA Gyrase Targeting

Thiazole-Schiff base hybrids have shown potent activity against MRSA and E. coli. The mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA supercoiling. The thiazole ring intercalates into the DNA-enzyme complex, stabilizing the cleavable complex and triggering DNA fragmentation.

Part 4: Experimental Evaluation & Data Analysis

Quantitative Efficacy (Data Summary)

The following table summarizes the potency of recently reported thiazole hybrids compared to standard of care (SOC) drugs.

| Compound Class | Target | Cell Line / Strain | IC50 / MIC (µM) | Reference Standard |

| Thiazole-Naphthalene | Tubulin / MCF-7 | Breast Cancer (MCF-7) | 0.48 ± 0.03 | Colchicine (9.1 µM) |

| Thiazolyl-Pyrazoline | EGFR Kinase | Lung Cancer (A549) | 0.089 (89 nM) | Erlotinib (80 nM) |

| Thiazole-Acetamide | Tubulin Polymerization | In vitro Enzyme Assay | 2.00 ± 0.12 | Combretastatin A-4 (2.96 µM) |

| Thiazole-Schiff Base | Bacterial DNA Gyrase | S. aureus (MRSA) | 1.95 (MIC) | Ciprofloxacin (1.0 µM) |

Protocol: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer leads, a fluorescence-based polymerization assay is required.

-

Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 10 µM fluorescent reporter (DAPI). -

Incubation: Add the test thiazole compound (at varying concentrations, e.g., 1–10 µM) to the tubulin solution at 4°C.

-

Initiation: Transfer the plate to a 37°C reader to initiate polymerization.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot fluorescence vs. time. A potent inhibitor will flatten the sigmoidal growth curve (Vmax reduction > 50% relative to DMSO control).

References

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC (NIH). Available at: [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI Molecules. Available at: [Link]

-

Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Use of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE in preparing SAR thiazolamino arylaminopyrimidines

Using Ethyl 2-aminothiazole-4-carboxylate as a Key Scaffold

Abstract

This guide details the strategic application of Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) in the synthesis of thiazolamino arylaminopyrimidines , a privileged scaffold in kinase inhibitor discovery. These heterocycles are critical in targeting Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk) due to their ability to mimic the adenosine triphosphate (ATP) purine core. This note provides a validated synthetic workflow, emphasizing regioselective nucleophilic aromatic substitution (

Scientific Background & Rationale

The Pharmacophore

The 2-amino-4-heteroaryl-pyrimidine motif is a "privileged structure" in oncology drug discovery. The pyrimidine ring serves as a planar scaffold, while the C2 and C4 substituents interact with the kinase hinge region and hydrophobic pockets.

-

Thiazole Moiety: Derived from Ethyl 2-aminothiazole-4-carboxylate, this ring often occupies the solvent-exposed region or the ATP-binding pocket, providing hydrogen bond acceptors (N) and donors (NH). The C4-ester provides a versatile handle for late-stage diversification (amides, alcohols).

-

Pyrimidine Core: Acts as the central hub.

-

Aryl Amine (Aniline): Typically targets the hydrophobic "back pocket" of the kinase, determining selectivity (e.g., CDK2 vs. CDK9).

Synthetic Strategy: The "C4-First" Approach

The synthesis exploits the differential reactivity of 2,4-dichloropyrimidine . The C4-chloride is significantly more electrophilic than the C2-chloride due to the para-like resonance effect of the pyrimidine nitrogens.

-

Step 1 (C4-Functionalization): Introduction of the thiazole amine.[1] Because 2-aminothiazoles are weak nucleophiles, this step often requires base activation (NaH) or transition metal catalysis.

-

Step 2 (C2-Functionalization): Displacement of the remaining chloride with an aryl amine (aniline).

-

Step 3 (SAR Diversification): Modification of the ethyl ester on the thiazole.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and decision points.

Caption: Figure 1. Regioselective synthesis workflow for thiazolamino arylaminopyrimidines starting from 2,4-dichloropyrimidine.

Step-by-Step Synthesis

Step 1: Preparation of Ethyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-4-carboxylate

Rationale: The aminothiazole is a poor nucleophile. Using a strong base (NaH) generates the thiazolyl anion, which reacts selectively at the highly electrophilic C4 position of the pyrimidine.

-

Reagents:

-

Ethyl 2-aminothiazole-4-carboxylate (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Solvent: Anhydrous DMF or THF.

-

-

Procedure:

-

Dissolve Ethyl 2-aminothiazole-4-carboxylate in anhydrous DMF under

atmosphere. Cool to 0°C. -

Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium aminothiazolide).

-

Add 2,4-Dichloropyrimidine (dissolved in minimal DMF) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the thiazole.

-

Workup: Quench with ice water. The product often precipitates. Filter, wash with water and cold ethanol. If no precipitate, extract with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Recrystallization from EtOH or Flash Chromatography (0-40% EtOAc/Hexane).

-

Yield Target: 60–80%.

-

Step 2: Introduction of the Aryl Amine (The "Specificity" Step)

Rationale: The remaining chlorine at C2 is less reactive. Acid catalysis activates the pyrimidine ring by protonating N3, facilitating nucleophilic attack by the aniline.

-

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Substituted Aniline (e.g., 4-sulfonamidoaniline, 3-nitroaniline) (1.2 eq)

-

Catalyst: Conc. HCl (3–5 drops) or p-TsOH (0.1 eq).

-

Solvent: n-Butanol or Ethanol.

-

-

Procedure:

-